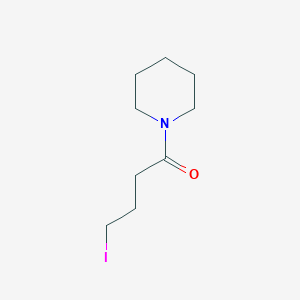
2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a dioxane ring, which is a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane typically involves the reaction of furan derivatives with dioxane derivatives under specific conditions. One common method involves the use of a furan derivative, such as furan-2-carbaldehyde, and a dioxane derivative, such as 4,4,6,6-tetramethyl-1,3-dioxane-2,5-dione. The reaction is often catalyzed by an acid or base and carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and chromatography, ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan and dioxane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furan and dioxane derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Addition: Addition reactions can occur at the double bonds present in the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Addition: Addition reactions may involve reagents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid, while reduction may produce furan-2-methanol. Substitution reactions can lead to a variety of substituted furan and dioxane derivatives, depending on the substituents introduced.
Scientific Research Applications
2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes. Additionally, the compound’s structural features allow it to interact with specific receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A furan derivative with an aldehyde functional group.
4,4,6,6-Tetramethyl-1,3-dioxane-2,5-dione: A dioxane derivative with two ketone functional groups.
2,5-Dimethylfuran: A furan derivative with two methyl groups at positions 2 and 5.
Uniqueness
2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane is unique due to its combination of a furan ring and a dioxane ring, which imparts distinct chemical and physical properties This unique structure allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities
Properties
CAS No. |
62977-17-7 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane |
InChI |
InChI=1S/C12H18O3/c1-11(2)8-12(3,4)15-10(14-11)9-6-5-7-13-9/h5-7,10H,8H2,1-4H3 |
InChI Key |
HPPJTXJUOSYUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OC(O1)C2=CC=CO2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


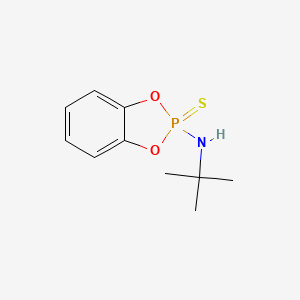
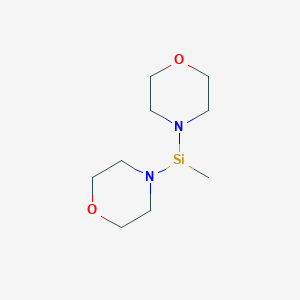
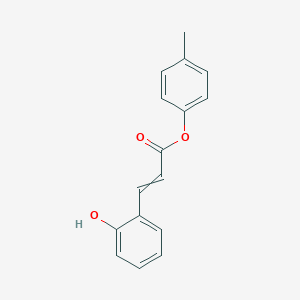
![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
![N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14501750.png)
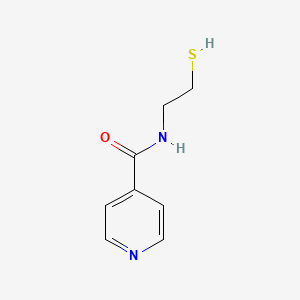
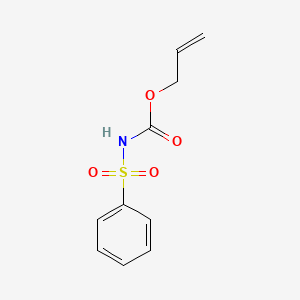
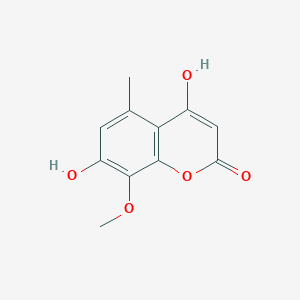
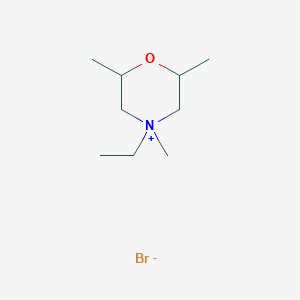
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
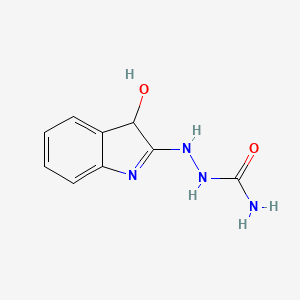
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)
![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)
